4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid
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Overview
Description
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid is a chemical compound that features a pyridine ring substituted with a chlorine atom and a carbamoyl group, attached to a butyric acid moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . These compounds are known to interact with immortalized rat hepatic stellate cells (HSC-T6) , which play a crucial role in liver fibrosis.
Mode of Action
Related compounds have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds may interfere with collagen synthesis or deposition, thereby exerting their anti-fibrotic effects.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities . These compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid typically involves the reaction of 5-chloro-2-aminopyridine with butyric acid derivatives under specific conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-pyridin-2-ylcarbamoyl)-pyrazine-2-carboxylic acid: This compound shares a similar pyridine ring structure but differs in the attached functional groups.
2-(5-Chloropyridin-2-yl)acetic acid: Another related compound with a pyridine ring substituted with a chlorine atom and an acetic acid moiety.
Uniqueness
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(5-chloropyridin-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-4-5-8(12-6-7)13-9(14)2-1-3-10(15)16/h4-6H,1-3H2,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIFZZMLDLYEBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356987 |
Source
|
Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-54-4 |
Source
|
Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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